1,2-Dinaphth-2-ylethylene
Description
1,2-Dinaphth-2-ylethylene (C₂₀H₁₄) is a conjugated organic compound comprising two naphth-2-yl groups linked by an ethylene (C=C) bridge. Its structure enables extended π-conjugation, making it relevant in materials science, particularly in organic electronics and optoelectronic devices. The compound’s synthesis typically involves coupling reactions of naphthyl halides or Wittig-type reactions using naphthalene-derived precursors.
Properties
CAS No. |
2042-99-1 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(E)-2-naphthalen-2-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-16H/b10-9+ |
InChI Key |
JOYUAZDDXKUTIY-MDZDMXLPSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1,2-Dinaphth-2-ylethylene and compounds from the provided evidence:
Key Observations:
- Molecular Weight : The thiazole derivative (317.4 g/mol) is heavier than this compound due to sulfur and ketone groups, while the sulfonated compound’s mass reflects ionic contributions .
- Solubility: this compound’s non-polar structure limits water solubility, contrasting sharply with the ionic, sulfonated compound’s high hydrophilicity . The thiazole derivative’s moderate solubility in DMF aligns with its polar functional groups .
Reactivity and Functional Group Influence
- This compound : The ethylene bridge is reactive toward electrophilic addition and polymerization, while extended conjugation enables applications in conductive polymers.
- Sulfonated Naphthalene () : Ionic sulfonate groups enhance stability in aqueous environments, favoring use in dyes or surfactants rather than electronic applications .
- Thiazole-Ketone Derivative () : The thiazole ring and ketone group introduce heteroatom-mediated reactivity (e.g., hydrogen bonding, coordination chemistry), suggesting utility in medicinal chemistry or photovoltaics .
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